molecular formula C18H13F3N2O4 B4907600 methyl 2-methyl-5-oxo-6-[3-(trifluoromethoxy)phenyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate

methyl 2-methyl-5-oxo-6-[3-(trifluoromethoxy)phenyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B4907600
M. Wt: 378.3 g/mol
InChI Key: LUQMRWJOZXHDPI-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-oxo-6-[3-(trifluoromethoxy)phenyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a naphthyridine derivative characterized by a 1,6-naphthyridin-5(6H)-one core, a methyl group at the 2-position, a carboxylate ester at the 3-position, and a 3-(trifluoromethoxy)phenyl substituent at the 6-position. The trifluoromethoxy group (-OCF₃) introduces strong electron-withdrawing effects, influencing both physicochemical properties (e.g., lipophilicity, metabolic stability) and biological interactions.

Properties

IUPAC Name

methyl 2-methyl-5-oxo-6-[3-(trifluoromethoxy)phenyl]-1,6-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O4/c1-10-13(17(25)26-2)9-14-15(22-10)6-7-23(16(14)24)11-4-3-5-12(8-11)27-18(19,20)21/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQMRWJOZXHDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)C=CN(C2=O)C3=CC(=CC=C3)OC(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-methyl-5-oxo-6-[3-(trifluoromethoxy)phenyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including anti-cancer properties, anti-inflammatory effects, and other pharmacological activities.

  • Molecular Formula : C₁₈H₁₆F₃N₃O₃
  • Molecular Weight : 395.33 g/mol
  • CAS Number : 44139567

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing multiple pharmacological effects:

  • Anticancer Activity :
    • Studies have shown that naphthyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, related compounds have demonstrated IC₅₀ values ranging from 10.47 to 15.03 μg/mL against non-small cell lung cancer and cervical cancer cell lines .
    • The mechanism often involves intercalation into DNA and the induction of apoptosis through p53-independent pathways .
  • Anti-inflammatory Effects :
    • Naphthyridine derivatives have been noted for their ability to reduce pro-inflammatory mediators such as TNF-α and IL-1β in animal models of colitis . This suggests a potential therapeutic role in inflammatory diseases.
  • Neurological Effects :
    • Some studies indicate that naphthyridine compounds may exhibit psychotropic effects, which could be beneficial in treating neurological disorders .

Data Table: Summary of Biological Activities

Activity TypeEffect DescriptionReference
AnticancerCytotoxic effects on H1299 and A549 cell lines
Anti-inflammatoryReduces TNF-α and IL-1β in colitis models
NeurologicalPotential psychotropic effects

Study 1: Cytotoxicity in Cancer Cells

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation with an IC₅₀ value comparable to established chemotherapeutics.

Study 2: Anti-inflammatory Mechanism

In a model of induced colitis in rats, administration of the compound led to a marked decrease in inflammatory markers and improved histological scores compared to controls. This suggests a promising application in inflammatory bowel diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 6-position substituent on the naphthyridine core is a critical determinant of biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Compound 6-Position Substituent Molecular Weight (g/mol) Key Properties/Biological Activity References
Methyl 6-[1-(4-fluorophenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate 1-(4-fluorophenyl)ethyl 340.3 Metabolic disorder therapy; enhanced lipophilicity due to fluorophenyl group
Methyl 6-(2,5-dichlorophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate 2,5-dichlorophenyl ~370 (estimated) Structural analog; chlorine atoms may improve binding to hydrophobic pockets
Methyl 2-methyl-5-oxo-6-(3,4,5-trimethoxyphenyl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate 3,4,5-trimethoxyphenyl 384.4 Antitumor potential; methoxy groups enable hydrogen-bonding interactions
Tert-butyl 8-oxo-3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate Trifluoromethyl ~350 (estimated) Antiviral applications; trifluoromethyl enhances electron deficiency
Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate Trifluoromethyl (2-position) ~300 (estimated) Antibacterial activity; altered substitution position affects target specificity

Key Observations:

  • Trifluoromethoxy vs. Halogenated Substituents: The trifluoromethoxy group (-OCF₃) in the target compound offers greater steric bulk and electron-withdrawing capacity compared to chloro or fluoro substituents. This may enhance metabolic stability and resistance to oxidative degradation .
  • Methoxy vs. Trifluoromethoxy: The 3,4,5-trimethoxyphenyl analog (MW 384.4) demonstrates how methoxy groups can improve solubility via hydrogen bonding, whereas the trifluoromethoxy group prioritizes lipophilicity and electronic effects .
  • Positional Effects: Substitution at the 2-position (e.g., trifluoromethyl in ) versus the 6-position alters molecular geometry and target engagement, underscoring the importance of regiochemistry.

Physicochemical Properties

  • Solubility: Methoxy groups (e.g., ) enhance aqueous solubility, whereas trifluoromethoxy may reduce it, necessitating formulation optimization.

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